Methyl 3-chloro-4-fluoro-5-iodobenzoate
Description
Methyl 3-chloro-4-fluoro-5-iodobenzoate is a halogenated aromatic ester featuring chlorine (Cl), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 5-positions of the benzene ring, respectively. The methyl ester group at the 1-position enhances its stability and modulates solubility, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis likely involves sequential halogenation of benzoic acid derivatives followed by esterification, as inferred from analogous procedures in the literature .
Properties
Molecular Formula |
C8H5ClFIO2 |
|---|---|
Molecular Weight |
314.48 g/mol |
IUPAC Name |
methyl 3-chloro-4-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 |
InChI Key |
QRQWHGFBEBJDNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may involve:
Nitration: of methyl benzoate to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Diazotization: followed by to introduce the halogen atoms (chlorine, fluorine, and iodine) at specific positions on the benzene ring.
Esterification: to form the final methyl ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-chloro-4-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-fluoro-5-iodobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Molecular Weight : The iodine substituent in this compound increases its molecular weight (~314.5 g/mol) compared to the bromo analog (267.48 g/mol) .
- Substituent Effects : Iodine’s larger atomic radius and lower electronegativity compared to bromine or chlorine may reduce solubility in polar solvents but enhance reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) due to its superior leaving-group ability.
Physicochemical Properties
- Solubility : The methyl ester group improves solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to the free acid form. However, iodine’s hydrophobicity may reduce aqueous solubility relative to the bromo analog.
- Stability : Iodo compounds are generally photosensitive; thus, storage under inert, dark conditions is critical. In contrast, bromo and chloro analogs exhibit greater thermal stability .
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